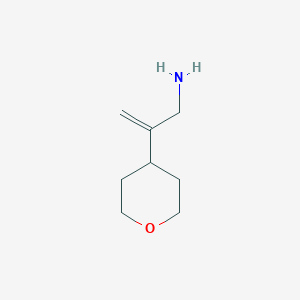
Azepan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-2-ol is a seven-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group It is a derivative of azepane, which is a saturated nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azepan-2-ol can be synthesized through several methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative using a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2) . This method allows for the preparation of enantiomerically pure this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the partial hydrogenolysis of hexamethylene diamine. This process yields azepane, which can then be further functionalized to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Azepan-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepan-2-one.
Reduction: Reduction of this compound can yield azepane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Azepan-2-one
Reduction: Azepane
Substitution: Various substituted azepane derivatives
Wissenschaftliche Forschungsanwendungen
Azepan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of azepan-2-ol involves its function as a proton donor in biochemical reactions. By interacting with the active sites of enzymes, this compound participates in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: A saturated nitrogen-containing ring without the hydroxyl group.
Azepan-2-one: An oxidized form of azepan-2-ol.
Azepan-3-one: Another oxidized derivative with the carbonyl group at a different position.
Uniqueness
This compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
azepan-2-ol |
InChI |
InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2 |
InChI-Schlüssel |
VQNBRRLREAHNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



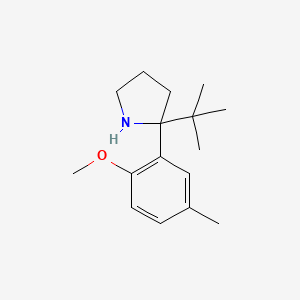
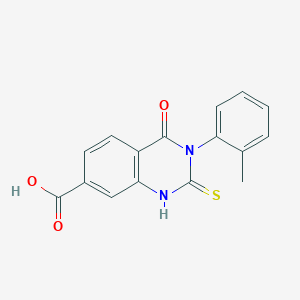
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
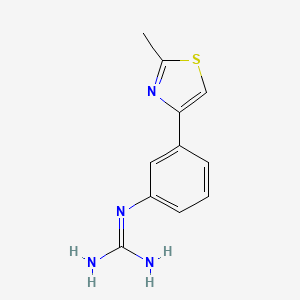



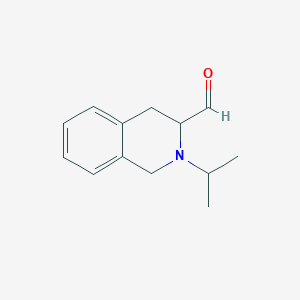
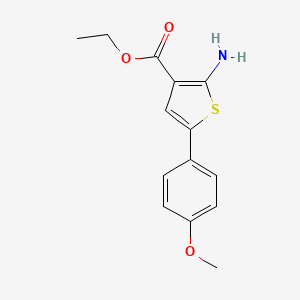
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)

